Cas no 99769-19-4 ([3-(methoxycarbonyl)phenyl]boronic acid)

[3-(Methoxycarbonyl)phenyl]boronic acid is a versatile boronic acid derivative widely employed in Suzuki-Miyaura cross-coupling reactions, a key methodology for forming carbon-carbon bonds in organic synthesis. The presence of the methoxycarbonyl group enhances its stability and reactivity, making it particularly useful in pharmaceutical and materials science applications. This compound exhibits good solubility in common organic solvents, facilitating its handling in various reaction conditions. Its high purity and consistent performance ensure reliable results in palladium-catalyzed transformations. Additionally, it serves as a valuable intermediate in the synthesis of complex aromatic compounds, contributing to advancements in drug discovery and functional material design.
[3-(methoxycarbonyl)phenyl]boronic acid structure
99769-19-4 structure
Product name:[3-(methoxycarbonyl)phenyl]boronic acid
CAS No:99769-19-4
MF:C8H9BO4
MW:179.965662717819
MDL:MFCD02093046
CID:62105
PubChem ID:24881314

[3-(methoxycarbonyl)phenyl]boronic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(Methoxycarbonyl)phenylboronic acid
    • 3-Methoxycarbonylphenylboronic acid
    • Methyl 3-Boronobenzoat
    • 3-(Methyloxycarbonyl)phenylboronic acid
    • 3-(Methoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride)
    • 3-(Methoxycarbonyl)benzeneboronic acid
    • (3-methoxycarbonylphenyl)boronic acid
    • 3-(Methoxycarbonyl)p
    • 3-(Methoxycarbonyl)benzeneboronic Acid (contains varying amounts of Anhydride)
    • Methyl 3-boronobenzoate
    • (3-(methoxycarbonyl)phenyl)boronic acid
    • [3-(methoxycarbonyl)phenyl]boronic acid
    • 3-carbomethoxy-phenylboronic acid
    • m-(methoxycarbonyl)phenylboronic acid
    • 3-Methoxycarbonylphenylbaronic acid
    • methyl 3-(dihydroxyboranyl)benzoate
    • PubChem6042
    • AMTB066
    • KSC486
    • AKOS000264854
    • 3-Methoxycarbonylbenzeneboronic acid
    • [3-(methoxycarbonyl)]phenylboronic acid
    • 3-methyoxycarbonylphenyl boronic acid
    • 3-(methoxycarbonyl) phenylboronic acid
    • A15948
    • FT-0613801
    • CS-W004091
    • M1906
    • HY-W004091
    • 3-methoxycarbonyl-phenyl boronic acid
    • AM20050287
    • FT-0657253
    • SCHEMBL20989
    • 3-methoxycarbonyl phenylboronic acid
    • SY003282
    • MFCD02093046
    • EN300-755145
    • 3-methoxycarbonyl-phenylboronic acid
    • (3-methoxycarbonylphenyl) boronic acid
    • 99769-19-4
    • 3-(methoxycarbonyl)-phenyl boronic acid
    • m-(methoxycarbonyl)phenyl boronic acid
    • 3-methoxy carbonyl phenyl boronic acid
    • DTXSID20370459
    • AS-3095
    • BCP23041
    • NCGC00249489-01
    • 3-(methoxycarbonyl)phenylboronic acid;Methyl 3-boronobenzoate;3-Methoxycarbonylphenylboronic acid
    • 3-(CARBOMETHOXY)PHENYLBORONIC ACID
    • 3-methoxycarbonyl phenyl boronic acid
    • 3-methoxycarbonylphenyl-boronic acid
    • {3-[(methyloxy)carbonyl]phenyl}boronic acid
    • J-512788
    • 3-carbomethoxyphenylboronic acid
    • 3-(Methoxycarbonyl)phenylboronicacid
    • BP-13292
    • AC-2894
    • 3-methoxycarbonylphenyl boronic acid
    • Z1203162066
    • ALTLCJHSJMGSLT-UHFFFAOYSA-N
    • FT-0652172
    • AB10721
    • 3-Methoxycarbonylphenylboronic acid,98%
    • STK503727
    • DB-028540
    • ALBB-006126
    • 3-Methoxycarbonylphenylboronic acid,contains varying amounts of Anhydride
    • MDL: MFCD02093046
    • Inchi: 1S/C8H9BO4/c1-13-8(10)6-3-2-4-7(5-6)9(11)12/h2-5,11-12H,1H3
    • InChI Key: ALTLCJHSJMGSLT-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])[H])C(C1=C([H])C([H])=C([H])C(B(O[H])O[H])=C1[H])=O

Computed Properties

  • Exact Mass: 180.059389g/mol
  • Surface Charge: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 3
  • Monoisotopic Mass: 180.059389g/mol
  • Monoisotopic Mass: 180.059389g/mol
  • Topological Polar Surface Area: 66.8Ų
  • Heavy Atom Count: 13
  • Complexity: 183
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: White powder
  • Density: 1.25
  • Melting Point: 205-208 °C (lit.)
  • Boiling Point: 359.9℃ at 760 mmHg
  • Flash Point: 171.5℃
  • Refractive Index: 1.532
  • Water Partition Coefficient: Reacts with water.
  • PSA: 66.76000
  • LogP: -0.84700
  • Solubility: Not determined

[3-(methoxycarbonyl)phenyl]boronic acid Security Information

[3-(methoxycarbonyl)phenyl]boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

[3-(methoxycarbonyl)phenyl]boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047849-5g
Methyl 3-boronobenzoate
99769-19-4 98%
5g
¥39.00 2024-04-23
abcr
AB175236-100 g
3-Methoxycarbonylphenylboronic acid, 97%; .
99769-19-4 97%
100g
€246.00 2023-05-07
ChemScence
CS-W004091-25g
3-(Methoxycarbonyl)phenylboronic acid
99769-19-4 99.47%
25g
$40.0 2022-04-26
eNovation Chemicals LLC
K37964-100g
3-Methoxycarbonylphenylboronic Acid
99769-19-4 97%
100g
$240 2024-05-24
eNovation Chemicals LLC
D605207-100g
3-Methoxycarbonylphenylboronic acid
99769-19-4 97%
100g
$240 2024-06-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB1232936-25G
[3-(methoxycarbonyl)phenyl]boronic acid
99769-19-4 97%
25g
¥ 277.00 2023-04-12
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M812756-5g
3-Methoxycarbonylphenylboronic acid
99769-19-4 97%
5g
¥128.00 2022-09-01
Enamine
EN300-755145-2.5g
[3-(methoxycarbonyl)phenyl]boronic acid
99769-19-4 95.0%
2.5g
$27.0 2025-02-24
TRC
M261635-10g
3-(Methoxycarbonyl)phenylboronic Acid
99769-19-4
10g
$ 1090.00 2022-06-04
eNovation Chemicals LLC
K37964-10g
3-Methoxycarbonylphenylboronic Acid
99769-19-4 97%
10g
$200 2023-09-02

[3-(methoxycarbonyl)phenyl]boronic acid Related Literature

Additional information on [3-(methoxycarbonyl)phenyl]boronic acid

[3-(Methoxycarbonyl)Phenyl]Boronic Acid: A Comprehensive Overview

The compound with CAS No 99769-19-4, commonly referred to as [3-(methoxycarbonyl)phenyl]boronic acid, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique properties and versatile applications in various research domains.

[3-(Methoxycarbonyl)Phenyl]Boronic Acid is characterized by its aromatic ring structure, which is substituted with a methoxycarbonyl group at the third position and a boronic acid moiety at the phenyl ring. The presence of the boronic acid group makes this compound particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the synthesis of complex organic molecules.

Recent studies have highlighted the importance of CAS No 99769-19-4 in the development of advanced materials. Researchers have explored its role in synthesizing biocompatible polymers and nanoparticles, which hold promise for applications in drug delivery systems and biomedical engineering. The ability of this compound to undergo controlled polymerization under mild conditions has made it a preferred choice for scientists working in these areas.

In addition to its role in materials science, [3-(methoxycarbonyl)phenyl]boronic acid has also found applications in medicinal chemistry. Its ability to participate in enantioselective reactions has been leveraged to synthesize chiral intermediates for drug discovery programs. Recent advancements in asymmetric catalysis have further enhanced its utility in this field, enabling the production of enantiopure compounds with high efficiency.

The synthesis of [3-(methoxycarbonyl)phenyl]boronic acid involves a multi-step process that typically starts with the bromination of an aromatic ring followed by nucleophilic substitution with a boronic acid group. Recent optimizations of this synthesis pathway have focused on improving yield and reducing reaction time, making it more accessible for large-scale production.

Moreover, the compound's stability under various reaction conditions has been extensively studied, revealing its robustness even under harsh synthetic environments. This property makes it an ideal candidate for use in demanding chemical processes, such as those involving high temperatures or strong acids/bases.

In conclusion, [3-(methoxycarbonyl)phenyl]boronic acid (CAS No 99769-19-4) stands out as a versatile and valuable compound with wide-ranging applications across multiple disciplines. Its unique chemical properties and adaptability to modern synthetic techniques continue to drive innovative research and development efforts.

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Amadis Chemical Company Limited
(CAS:99769-19-4)[3-(methoxycarbonyl)phenyl]boronic acid
A15948
Purity:99%
Quantity:500g
Price ($):445.0